molecular formula C17H18N4O3S B13366935 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine

1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B13366935
M. Wt: 358.4 g/mol
InChI Key: KPOPHJTVIFWTMY-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a methanone group linking it to a piperazine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone typically involves multiple steps, including nucleophilic substitution, coupling reactions, and oxidation processes. One common method involves the following steps:

    Nucleophilic Substitution: The starting material, 2-chloropyridine, undergoes nucleophilic substitution with methylthiolate to form 2-(methylthio)pyridine.

    Coupling Reaction: The 2-(methylthio)pyridine is then coupled with 4-(4-nitrophenyl)piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Oxidation: The final step involves the oxidation of the intermediate product to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both the pyridine and piperazine rings makes it a versatile scaffold for drug design.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in cancer treatment.

    Palbociclib: A cyclin-dependent kinase inhibitor used in breast cancer therapy.

Uniqueness

(2-(Methylthio)pyridin-3-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is unique due to its combination of a pyridine ring with a methylthio group and a piperazine ring with a nitrophenyl group. This unique structure provides distinct chemical and biological properties that differentiate it from other compounds like imatinib and palbociclib.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18N4O3S/c1-25-16-15(3-2-8-18-16)17(22)20-11-9-19(10-12-20)13-4-6-14(7-5-13)21(23)24/h2-8H,9-12H2,1H3

InChI Key

KPOPHJTVIFWTMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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